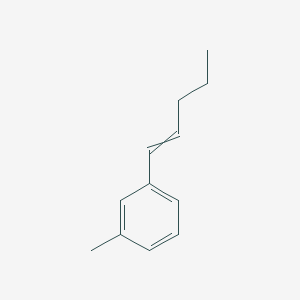
1-Methyl-3-(pent-1-en-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(pent-1-en-1-yl)benzene, also known as m-Cymenene, is an organic compound with the molecular formula C12H16. It is a derivative of benzene, featuring a methyl group and a pent-1-en-1-yl group attached to the benzene ring. This compound is part of the larger family of aromatic hydrocarbons, which are known for their stability and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-3-(pent-1-en-1-yl)benzene can be synthesized through various organic reactions. One common method involves the alkylation of toluene (methylbenzene) with pent-1-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-3-(pent-1-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) to form corresponding carboxylic acids.
Reduction: Hydrogenation of the compound in the presence of a palladium catalyst can reduce the double bond in the pent-1-en-1-yl group to form 1-Methyl-3-(pentyl)benzene.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring. For instance, nitration with concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce a nitro group to the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Concentrated nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2), Lewis acids (AlCl3)
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: 1-Methyl-3-(pentyl)benzene
Substitution: Nitro, sulfonic, or halogenated derivatives
Applications De Recherche Scientifique
1-Methyl-3-(pent-1-en-1-yl)benzene has several applications in scientific research, including:
Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Methyl-3-(pent-1-en-1-yl)benzene depends on the specific chemical reactions it undergoes In electrophilic aromatic substitution reactions, the compound’s benzene ring acts as a nucleophile, attacking electrophiles to form substituted products
Comparaison Avec Des Composés Similaires
1-Methyl-3-(pent-1-en-1-yl)benzene can be compared to other similar compounds, such as:
m-Cymene (1-Methyl-3-(1-methylethyl)benzene): Similar structure but with an isopropyl group instead of a pent-1-en-1-yl group.
m-Cymenene (1-Methyl-3-(prop-1-en-2-yl)benzene): Similar structure but with a prop-1-en-2-yl group instead of a pent-1-en-1-yl group.
m-Isopropyltoluene (1-Methyl-3-isopropylbenzene): Similar structure but with an isopropyl group instead of a pent-1-en-1-yl group.
These compounds share similar chemical properties and reactivity patterns but differ in their specific substituents, which can influence their physical properties and applications.
Propriétés
Numéro CAS |
116164-72-8 |
|---|---|
Formule moléculaire |
C12H16 |
Poids moléculaire |
160.25 g/mol |
Nom IUPAC |
1-methyl-3-pent-1-enylbenzene |
InChI |
InChI=1S/C12H16/c1-3-4-5-8-12-9-6-7-11(2)10-12/h5-10H,3-4H2,1-2H3 |
Clé InChI |
MVPMEAVUUSNGFH-UHFFFAOYSA-N |
SMILES canonique |
CCCC=CC1=CC=CC(=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Bis{2-[(trimethylsilyl)oxy]ethyl}aniline](/img/structure/B14299859.png)
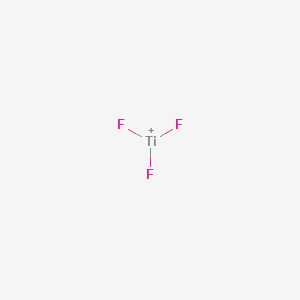
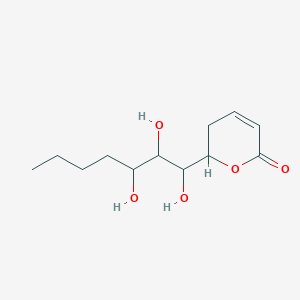
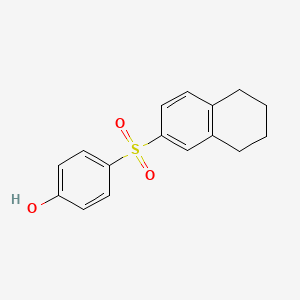
![[(2E,13Z)-octadeca-2,13-dienyl] acetate;[(3Z,13Z)-octadeca-3,13-dienyl] acetate](/img/structure/B14299895.png)
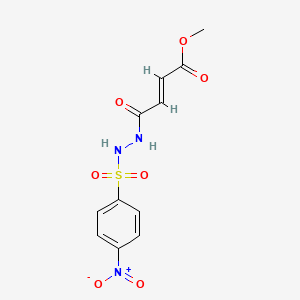
![Propyl [4-(trifluoromethyl)phenyl]carbamate](/img/structure/B14299900.png)
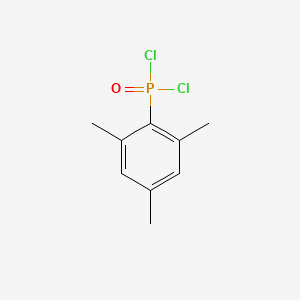
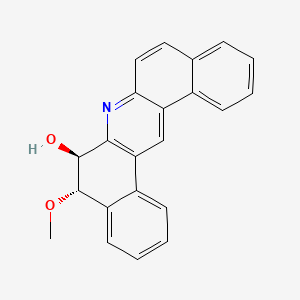
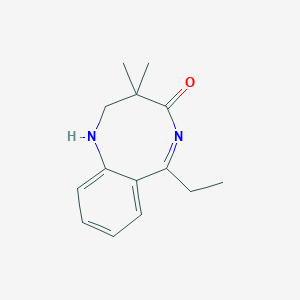

![4-[(2-Fluorodecyl)oxy]phenyl 4-(heptyloxy)benzoate](/img/structure/B14299924.png)
![Ethoxy(oxo)-N-[(pyridin-4-yl)methyl]methanamine N-oxide](/img/structure/B14299925.png)
![4'-Chloro-5-(naphthalen-2-yl)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14299930.png)
